(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one is a synthetic organic compound characterized by its unique structure, which includes two butoxyphenyl groups attached to a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one typically involves the condensation of 4-butoxybenzaldehyde with cycloheptanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the cycloheptanone ring in (2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one.
Diketene: Used in the synthesis of various organic compounds, similar to the synthetic routes for this compound.
Uniqueness
This compound is unique due to its specific structure, which includes two butoxyphenyl groups and a cycloheptanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C29H36O3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2Z,7Z)-2,7-bis[(4-butoxyphenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C29H36O3/c1-3-5-19-31-27-15-11-23(12-16-27)21-25-9-7-8-10-26(29(25)30)22-24-13-17-28(18-14-24)32-20-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3/b25-21-,26-22- |
InChI Key |
DXHBHRMCGDUROF-ORFRIDJFSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OCCCC)/CCCC2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2CCCCC(=CC3=CC=C(C=C3)OCCCC)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.